molecular formula C30H48O2 B1226354 Soyasapogenol C CAS No. 595-14-2

Soyasapogenol C

Cat. No.: B1226354
CAS No.: 595-14-2
M. Wt: 440.7 g/mol
InChI Key: VNGUCOGHCJHFID-UHFFFAOYSA-N
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Description

Soyasapogenol C is a naturally occurring triterpenoid saponin found predominantly in fermented soybean products such as Cheonggukjang. It is a derivative of soyasapogenol B and is known for its potential health benefits, particularly in the prevention and treatment of hepatic steatosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Soyasapogenol C can be synthesized through the hydrolysis of soyasaponins, which are glycosides found in soybeans. The hydrolysis process involves breaking down the glycosidic bonds to release the aglycone, this compound .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of soybeans. During fermentation, microorganisms such as Bacillus subtilis break down the soyasaponins, resulting in the formation of this compound. This method is preferred due to its efficiency and the natural occurrence of the compound in fermented products .

Chemical Reactions Analysis

Types of Reactions: Soyasapogenol C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Soyasapogenol C exerts its effects primarily through the activation of AMP-activated protein kinase and peroxisome proliferator-activated receptor alpha. This activation leads to the phosphorylation of AMP-activated protein kinase and the nuclear translocation of peroxisome proliferator-activated receptor alpha, enhancing peroxisome proliferator-activated receptor response element binding activity. Consequently, this compound inhibits triglyceride accumulation by suppressing lipogenesis genes and enhancing fatty acid oxidation gene expression .

Properties

IUPAC Name

4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,12,12a,14,14a-dodecahydropicen-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O2/c1-25(2)14-15-26(3)16-17-29(6)20(21(26)18-25)8-9-23-27(4)12-11-24(32)28(5,19-31)22(27)10-13-30(23,29)7/h8,14-15,21-24,31-32H,9-13,16-19H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGUCOGHCJHFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C=C1)C)C)C)(C)CO)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Soyasapogenol C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

595-14-2
Record name Soyasapogenol C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

238 - 239 °C
Record name Soyasapogenol C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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